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Compound of Interest

Compound Name: Dhfr-IN-10

Cat. No.: B12375249 Get Quote

Note: No specific compound designated "Dhfr-IN-10" was identified in the public research

literature. The following application notes and protocols are based on a representative class of

potent Dihydrofolate Reductase (DHFR) inhibitors, the Indole-based non-classical antifolates

(INCAs), which have been investigated for their efficacy against Mycobacterium tuberculosis

(Mtb).

Introduction
Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolic pathway, essential

for the biosynthesis of nucleic acids and amino acids, and therefore vital for cell survival and

replication.[1][2][3][4] In Mycobacterium tuberculosis, the causative agent of tuberculosis,

DHFR (encoded by the folA gene) represents a clinically validated and attractive target for

novel drug development.[5][6] Inhibition of Mtb DHFR disrupts the folate pathway, leading to

bacterial cell death.[3][7] While antifolates have been successful in treating other infectious

diseases and cancers, their application in tuberculosis therapy is still an emerging area of

research.[6] This document provides an overview of the application of potent DHFR inhibitors,

exemplified by the INCA compounds, in tuberculosis research models.

Mechanism of Action
DHFR catalyzes the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate

(THF).[2][4] THF and its derivatives are essential cofactors for one-carbon transfer reactions,

which are crucial for the synthesis of thymidylate, purine nucleotides, and certain amino acids

(e.g., methionine and serine).[1] By inhibiting DHFR, these compounds deplete the intracellular
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pool of THF, which halts DNA and protein synthesis, ultimately leading to cell death.[1][3] Some

DHFR inhibitors, such as the INCA compounds, exhibit multi-targeting effects by also inhibiting

a functional analog of DHFR in Mtb, Rv2671, which contributes to their potent

antimycobacterial activity.[6]
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Figure 1. Mechanism of Mtb DHFR Inhibition.

Data Presentation
The following tables summarize the quantitative data for representative INCA compounds

against M. tuberculosis and its DHFR enzyme, as well as human DHFR for selectivity

assessment.

Table 1: In Vitro Anti-mycobacterial Activity and DHFR Inhibition
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Compound
Mtb H37Rv
MIC (µg/mL)

Mtb DHFR Ki
(nM)

Human DHFR
Ki (nM)

Selectivity
Index (hDHFR
Ki / Mtb DHFR
Ki)

UCP1163 4 8.5 >10,000 >1176

UCP1164 0.5 4.3 >10,000 >2325

UCP1172 Not Reported 0.8 Not Reported Not Reported

Methotrexate

(Control)
Not Reported 1.1 Not Reported Not Reported

Data sourced from Hajian et al.[6]

Table 2: Thermal Shift Assay for Target Engagement

Compound
Apparent Melting Temperature (Tm) of
Mtb DHFR (°C)

Mtb DHFR + NADPH (Control) 65

+ UCP1172 81

+ Methotrexate 75.5

An increase in Tm upon ligand binding indicates target stabilization and engagement. Data

sourced from Hajian et al.[6]

Experimental Protocols
Detailed methodologies for the key experiments are provided below.

Protocol 1: Determination of Minimum Inhibitory
Concentration (MIC)
This protocol is used to determine the minimum concentration of a compound required to inhibit

the visible growth of M. tuberculosis.
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Materials:

M. tuberculosis H37Rv strain

Middlebrook 7H10 broth

96-well round-bottom plates

Test compounds (e.g., INCA compounds)

Spectrophotometer

Procedure:

Culture M. tuberculosis H37Rv in 7H10 broth to mid-log phase.

Dilute the bacterial culture in fresh 7H10 broth to a final concentration of approximately 1 x

105 Colony Forming Units (CFU)/mL.

Prepare 96-well plates by adding 50 µL of 7H10 broth to each well.

Add the test compound to the first well of a row and perform a 2-fold serial dilution across the

plate. The last well should contain only broth and serves as a growth control.

Add 50 µL of the diluted Mtb inoculum to each well.

Incubate the plates at 37°C for 7-14 days.

The MIC is determined as the lowest concentration of the compound that completely inhibits

visible growth of the bacteria.

Protocol 2: DHFR Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of DHFR by

monitoring the oxidation of NADPH.

Materials:

Recombinant Mtb DHFR and human DHFR
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NADPH

Dihydrofolate (DHF)

Phosphate buffer (pH 7.5, 50 mM)

Test compounds

UV/Vis Spectrophotometer

Procedure:

Prepare a reaction mixture containing phosphate buffer, 10 µM NADPH, and 4.5 µM DHF.

Add varying concentrations of the test compound to the reaction mixture and incubate for a

specified time.

Initiate the enzymatic reaction by adding 10 nM of DHFR enzyme.

Monitor the decrease in absorbance at 340 nm at 25°C, which corresponds to the oxidation

of NADPH to NADP+.

Calculate the initial reaction velocities and determine the IC50 value (the concentration of

inhibitor that causes 50% inhibition of enzyme activity).

The inhibitory constant (Ki) can be determined from the IC50 values using the Cheng-Prusoff

equation.[6]
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Figure 2. Workflow for DHFR Inhibitor Evaluation.
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Protocol 3: In Vivo Efficacy in a Murine Tuberculosis
Model
This protocol outlines a general procedure for assessing the in vivo efficacy of a DHFR inhibitor

using a high-dose aerosol infection model in mice.

Materials:

BALB/c mice (female, 6-8 weeks old)

M. tuberculosis Erdman strain

Aerosol exposure chamber (e.g., Glas-Col)

Test compound formulated for administration (e.g., oral gavage)

Standard TB drugs for control groups (e.g., isoniazid, rifampicin)

Procedure:

Infect BALB/c mice with the Mtb Erdman strain via aerosol exposure to achieve a lung

implantation of approximately 4.5 log10 CFU.

Begin treatment with the test compound at various doses one day post-infection. Include a

vehicle control group and a positive control group treated with standard TB drugs.

Administer the treatment daily (or as determined by pharmacokinetic studies) for a specified

duration (e.g., 4 weeks).

At the end of the treatment period, euthanize the mice and aseptically harvest the lungs.

Homogenize the lungs in saline with 0.05% Tween-80.

Plate serial dilutions of the lung homogenates on Middlebrook 7H11 agar plates.

Incubate the plates at 37°C for 3-4 weeks and count the number of CFUs.
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Efficacy is determined by the reduction in bacterial load (log10 CFU) in the lungs of treated

mice compared to the untreated control group.

Conclusion
DHFR inhibitors, such as the INCA compounds, represent a promising class of molecules for

the development of new anti-tuberculosis therapies. The protocols and data presented here

provide a framework for researchers and drug development professionals to evaluate novel

DHFR inhibitors in relevant tuberculosis research models. A systematic approach, from in vitro

enzymatic and whole-cell assays to in vivo efficacy studies, is crucial for the successful

identification and optimization of new drug candidates targeting the folate pathway in M.

tuberculosis.
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To cite this document: BenchChem. [Application of Dihydrofolate Reductase (DHFR)
Inhibitors in Tuberculosis Research Models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12375249#application-of-dhfr-in-10-in-tuberculosis-
research-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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